3-Cyclobutoxypiperidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-cyclobutyloxypiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-3-8(4-1)11-9-5-2-6-10-7-9/h8-10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFVKQKMIXFRNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Cyclobutoxypiperidine and Its Analogues
Strategies for Piperidine (B6355638) Ring Formation with 3-Substitution
The construction of the piperidine ring with a handle for 3-substitution is a critical first phase in the synthesis of 3-cyclobutoxypiperidine. Various modern synthetic methods can be employed to achieve this, ranging from classical cyclization reactions to more complex multi-component and stereoselective approaches.
Cyclization Reactions in this compound Synthesis
Cyclization reactions are a cornerstone of heterocyclic synthesis, providing a direct route to the piperidine core. These can be broadly categorized into intramolecular and electroreductive methods.
Intramolecular cyclization is a powerful strategy that involves the formation of the piperidine ring from a linear precursor containing both the nitrogen atom and a reactive electrophilic or unsaturated site. A common approach involves the cyclization of an amino-aldehyde or a related derivative. For instance, a suitably protected 5-aminoalkene can undergo intramolecular aminomercuration followed by demercuration to yield a 3-substituted piperidine. Another prominent method is the intramolecular reductive amination of a δ-amino ketone or aldehyde, where the initial iminium ion intermediate is reduced in situ to form the piperidine ring.
| Starting Material | Key Steps | Product | Overall Yield (%) | Ref. |
| L-Glutamic acid | Esterification, Boc-protection, NaBH4 reduction, Tosylation, Cyclization with amine | 3-(N-Boc amino)piperidines | 44-55 | niscpr.res.inresearchgate.net |
Electroreductive cyclization offers a green and efficient alternative for the synthesis of piperidine derivatives. nih.govbeilstein-journals.orgbeilstein-journals.orgresearchgate.netresearchgate.net This method typically involves the electrochemical reduction of an imine in the presence of a terminal dihaloalkane. nih.govbeilstein-journals.orgbeilstein-journals.orgresearchgate.netresearchgate.net The reduction of the imine at the cathode generates a radical anion, which then undergoes a nucleophilic attack on the dihaloalkane. A subsequent one-electron reduction and intramolecular cyclization afford the piperidine ring. beilstein-journals.org This technique has been successfully employed for the synthesis of various piperidine and pyrrolidine (B122466) derivatives in good yields, often outperforming conventional batch-type reactions. nih.govbeilstein-journals.org The use of a flow microreactor can further enhance the efficiency of this process due to the large specific surface area. nih.govbeilstein-journals.org
| Substrates | Reaction Type | Key Features | Yield (%) | Ref. |
| Imine and terminal dihaloalkane | Electroreductive Cyclization | Facile, green, efficient, single step | Good | nih.govbeilstein-journals.org |
Multi-Component Reactions for Piperidine Scaffold Assembly
Multi-component reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single, convergent step. nih.govbeilstein-journals.orgnih.govrsc.orgmdpi.comrsc.org For the synthesis of substituted piperidines, MCRs offer a highly efficient route to molecular diversity. One notable example is the three-component reaction involving an aldehyde, an aminopyrazole, and a sulfoxonium ylide, catalyzed by Rh(III), to generate pyrazolo[1,5-a]pyrimidines, which can be seen as complex piperidine analogues. nih.gov Another approach involves the condensation of alkenes, ketones, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions to produce 2-hydroxypyridines, which can be subsequently reduced to the corresponding piperidines. mdpi.com While not directly yielding 3-alkoxypiperidines, these MCRs can generate highly functionalized piperidine precursors that can be further elaborated.
Stereoselective Approaches to Piperidine Derivatives
The control of stereochemistry is paramount in modern drug discovery. Consequently, numerous stereoselective methods for the synthesis of piperidine derivatives have been developed. thieme-connect.comnih.govnih.govdicp.ac.cnresearchgate.net A key precursor for this compound is (S)- or (R)-3-hydroxypiperidine. Biocatalytic reduction of N-Boc-3-piperidone using a thermostable aldo-keto reductase has been shown to produce (S)-N-Boc-3-hydroxypiperidine with high enantioselectivity and no substrate inhibition. nih.gov Chemo-enzymatic dearomatization of activated pyridines using a one-pot amine oxidase/ene imine reductase cascade also provides access to stereo-defined 3-substituted piperidines. nih.gov Furthermore, rhodium-catalyzed reductive transamination of pyridinium (B92312) salts with a chiral primary amine offers a rapid route to a variety of chiral piperidines with excellent diastereo- and enantio-selectivities. dicp.ac.cnresearchgate.net
| Precursor | Method | Product | Key Advantages | Ref. |
| N-Boc-3-piperidone | Bioreduction with aldo-keto reductase | (S)-N-Boc-3-hydroxypiperidine | High enantioselectivity, no substrate inhibition | nih.gov |
| Activated pyridines | Chemo-enzymatic dearomatization | Stereo-defined 3-substituted piperidines | One-pot, high stereoselectivity | nih.gov |
| Pyridinium salts | Rh-catalyzed reductive transamination | Chiral piperidines | Excellent diastereo- and enantio-selectivities | dicp.ac.cnresearchgate.net |
Installation of the Cyclobutoxy Moiety
Once a suitable 3-hydroxypiperidine (B146073) precursor is obtained, the final step in the synthesis of this compound is the installation of the cyclobutoxy group. This is typically achieved through an etherification reaction. Two of the most common and reliable methods for this transformation are the Williamson ether synthesis and the Mitsunobu reaction.
The Williamson ether synthesis is a classic and widely used method for forming ethers. byjus.comwikipedia.orgquora.commasterorganicchemistry.comlibretexts.org It involves the reaction of an alkoxide with a primary alkyl halide or sulfonate ester via an SN2 mechanism. byjus.comwikipedia.orgquora.commasterorganicchemistry.comlibretexts.org In the context of this compound synthesis, a protected 3-hydroxypiperidine would first be deprotonated with a strong base, such as sodium hydride, to form the corresponding alkoxide. This alkoxide would then be reacted with a cyclobutyl halide (e.g., cyclobutyl bromide) or a cyclobutyl sulfonate (e.g., cyclobutyl tosylate) to afford the desired this compound. The use of a protected piperidine, for instance with a Boc group, is crucial to prevent N-alkylation as a side reaction.
Alternatively, the Mitsunobu reaction provides another powerful method for ether formation, particularly when dealing with secondary alcohols. missouri.eduorganic-chemistry.orgwikipedia.orgcommonorganicchemistry.comorgsyn.org This reaction allows for the conversion of an alcohol to an ether with inversion of stereochemistry, using a phosphine (B1218219) reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). missouri.eduorganic-chemistry.orgwikipedia.orgcommonorganicchemistry.comorgsyn.org For the synthesis of this compound, a protected 3-hydroxypiperidine would be reacted with cyclobutanol (B46151) in the presence of triphenylphosphine (B44618) and DEAD. This would lead to the formation of the desired ether linkage. A notable advantage of the Mitsunobu reaction is that it often proceeds under milder conditions than the Williamson ether synthesis.
| Reaction | Reactants | Key Reagents | Mechanism | Ref. |
| Williamson Ether Synthesis | Protected 3-hydroxypiperidine, Cyclobutyl halide/sulfonate | Strong base (e.g., NaH) | SN2 | byjus.comwikipedia.orgquora.commasterorganicchemistry.comlibretexts.org |
| Mitsunobu Reaction | Protected 3-hydroxypiperidine, Cyclobutanol | PPh3, DEAD/DIAD | SN2 (with inversion) | missouri.eduorganic-chemistry.orgwikipedia.orgcommonorganicchemistry.comorgsyn.org |
Etherification Strategies: Williamson Ether Synthesis and Advanced Variants
The formation of the ether linkage in this compound is a critical step in its synthesis. The Williamson ether synthesis and its more advanced counterparts, such as the Mitsunobu reaction, are primary methods for achieving this transformation.
The Williamson ether synthesis provides a direct and classical approach to the formation of ethers. wikipedia.org This S\textsubscript{N}2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide or a sulfonate ester. masterorganicchemistry.com In the context of this compound synthesis, this would typically involve the deprotonation of a protected 3-hydroxypiperidine derivative to form the corresponding alkoxide, followed by reaction with a cyclobutyl halide or cyclobutyl tosylate. The choice of a suitable protecting group for the piperidine nitrogen is crucial to prevent side reactions.
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| N-Protected-3-hydroxypiperidine | Cyclobutyl bromide | NaH | THF/DMF | N-Protected-3-cyclobutoxypiperidine |
| N-Protected-3-hydroxypiperidine | Cyclobutyl tosylate | KH | THF/DMF | N-Protected-3-cyclobutoxypiperidine |
An advanced variant for etherification is the Mitsunobu reaction , which allows for the conversion of an alcohol to an ether under milder conditions and with inversion of stereochemistry. google.com This reaction utilizes a phosphine reagent, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack. wikipedia.org For the synthesis of this compound, an N-protected 3-hydroxypiperidine would be reacted with cyclobutanol in the presence of PPh₃ and DEAD/DIAD.
| Alcohol | Nucleophile | Reagents | Solvent | Product |
| N-Protected-3-hydroxypiperidine | Cyclobutanol | PPh₃, DEAD/DIAD | THF | N-Protected-3-cyclobutoxypiperidine |
Transition-Metal Catalyzed Approaches for Alkoxy Group Introduction
Transition-metal catalysis offers powerful alternatives for the formation of C-O bonds, often with improved functional group tolerance and milder reaction conditions compared to classical methods. Key among these are palladium- and copper-catalyzed etherification reactions.
The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, can be adapted for C-O bond formation. wikipedia.orgacsgcipr.orglibretexts.org This methodology is particularly useful for the coupling of alcohols with aryl or vinyl halides/triflates. While less common for the formation of dialkyl ethers, related palladium-catalyzed systems can be employed for the coupling of an N-protected 3-hydroxypiperidine with a suitable cyclobutyl precursor. organic-chemistry.org
The Ullmann condensation is a copper-catalyzed reaction traditionally used for the synthesis of diaryl ethers. nih.gov Modern modifications of the Ullmann reaction have expanded its scope to include the formation of alkyl aryl ethers and, in some cases, dialkyl ethers, under milder conditions through the use of various ligands. organic-chemistry.org The synthesis of this compound via a copper-catalyzed approach would involve the coupling of an N-protected 3-hydroxypiperidine with a cyclobutyl halide.
| Catalyst System | Reactant 1 | Reactant 2 | Base | Ligand |
| Palladium-based | N-Protected-3-hydroxypiperidine | Cyclobutyl bromide/triflate | Strong base (e.g., NaOt-Bu) | Phosphine-based ligand |
| Copper-based | N-Protected-3-hydroxypiperidine | Cyclobutyl iodide/bromide | K₂CO₃ or Cs₂CO₃ | Phenanthroline or other N-ligands |
Synthetic Routes Utilizing Cyclobutanone (B123998) Intermediates
An alternative synthetic strategy involves the use of cyclobutanone as a key building block. One plausible approach is through a reductive etherification process. organic-chemistry.orgnih.gov This reaction would involve the condensation of an N-protected 3-hydroxypiperidine with cyclobutanone to form a hemiketal intermediate. Subsequent reduction of this intermediate, typically with a silane-based reducing agent in the presence of a Lewis acid, would yield the desired this compound.
Another potential route starting from cyclobutanone involves a multi-step sequence. First, cyclobutanone can be reduced to cyclobutanol. The resulting alcohol can then be activated, for example by conversion to a tosylate or halide, and subsequently used in a Williamson ether synthesis with N-protected 3-hydroxypiperidine as described in section 2.2.1.
Functionalization and Derivatization of the this compound Scaffold
Once the this compound core has been synthesized, further structural diversity can be achieved through functionalization of the piperidine nitrogen, the piperidine ring itself, or the cyclobutoxy moiety.
N-Functionalization of the Piperidine Nitrogen
The secondary amine of the piperidine ring is a versatile handle for a variety of chemical transformations, allowing for the introduction of a wide range of substituents.
N-Alkylation: The piperidine nitrogen can be readily alkylated using alkyl halides or through reductive amination. nih.gov Direct alkylation with an alkyl halide in the presence of a base is a common method. Reductive amination involves the reaction of this compound with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120), to form the corresponding N-alkylated product. mdpi.com
N-Acylation: Acylation of the piperidine nitrogen can be achieved using acyl chlorides or anhydrides in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to yield the corresponding amides. reddit.com
N-Arylation: The introduction of an aryl group on the piperidine nitrogen can be accomplished through transition-metal catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful method for this transformation, reacting this compound with an aryl halide or triflate in the presence of a palladium catalyst, a suitable ligand, and a base. youtube.com
| Functionalization | Reagent(s) | Base (if applicable) | Product |
| N-Alkylation | Alkyl halide | K₂CO₃, Et₃N | N-Alkyl-3-cyclobutoxypiperidine |
| N-Acylation | Acyl chloride | Et₃N, Pyridine | N-Acyl-3-cyclobutoxypiperidine |
| N-Arylation | Aryl bromide | NaOt-Bu | N-Aryl-3-cyclobutoxypiperidine |
Substitution Reactions on the Piperidine Ring and Cyclobutoxy Moiety
Direct functionalization of the C-H bonds of the piperidine ring or the cyclobutoxy group is more challenging but can be achieved through modern synthetic methods. For the piperidine ring, α-functionalization is the most common. This is typically achieved after N-protection, often with a Boc group. Directed metalation, using a strong base like s-butyllithium in the presence of a chelating agent like TMEDA, can generate an α-lithiated species that can then be quenched with various electrophiles. nih.govwhiterose.ac.uk
Substitution on the cyclobutoxy moiety is less common due to the inherent stability of the C-H and C-C bonds in the cyclobutane (B1203170) ring. Radical-based reactions or transition-metal catalyzed C-H activation could potentially be employed for this purpose, though such transformations would likely face challenges with selectivity.
Oxidative Transformations of the Amine Functionality
The tertiary amine functionality, present after N-alkylation, can undergo oxidative transformations to provide further derivatives.
Formation of N-Oxides: Oxidation of the N-alkyl-3-cyclobutoxypiperidine with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide will yield the corresponding N-oxide. scienceinfo.commdpi.comrochester.edumasterorganicchemistry.comorganic-chemistry.org
Formation of Iminium Ions: The piperidine ring can be oxidized to form an iminium ion, which is a reactive intermediate for further functionalization. This can be achieved through various methods, including the Polonovski reaction of the corresponding N-oxide or direct oxidation using reagents like mercury(II) acetate. The resulting iminium ion can then be trapped by a variety of nucleophiles.
Reductive Transformations of the Amine and Cyclobutoxy Linkage
The construction of the this compound core often involves the formation of the piperidine ring through reductive amination or the reduction of a pyridine precursor. A critical consideration in these transformations is the stability of the cyclobutoxy group under the reductive conditions employed.
Reductive amination is a cornerstone in amine synthesis, proceeding through an imine or iminium ion intermediate which is then reduced. wikipedia.org Common reducing agents for this one-pot reaction include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃), each offering different levels of reactivity and selectivity. wikipedia.orgharvard.educommonorganicchemistry.com Catalytic hydrogenation over transition metal catalysts such as palladium, platinum, or nickel is another widely used method. beilstein-journals.org
The stability of the cyclobutoxy ether linkage is paramount during these reductive processes. Ethers are generally stable functional groups; however, strained cyclic ethers can be susceptible to cleavage under harsh reaction conditions. The cyclobutane ring itself possesses significant ring strain (approximately 26 kcal/mol), which could potentially render the cyclobutoxy group labile. masterorganicchemistry.comlibretexts.org
Under typical catalytic hydrogenation conditions used for the reduction of pyridines to piperidines (e.g., PtO₂ in acidic media or Rh₂O₃ under mild conditions), the cyclobutane ring is expected to be stable. liverpool.ac.ukresearchgate.net Studies on the hydrogenation of donor-acceptor cyclopropanes and cyclobutanes have shown that the strained ring can be opened, but this is often facilitated by specific activating groups, such as an adjacent carbonyl, and proceeds via electrochemical reduction. researchgate.netacs.orgchemrxiv.org In the absence of such activating groups, the C-C bonds of the cyclobutane ring are generally robust.
Regarding the C-O ether bond, its cleavage typically requires harsh conditions, such as strong acids (e.g., HBr, HI) or specific Lewis acids. tandfonline.com The use of hydride reagents like sodium borohydride in alcoholic solvents for reductive amination is generally considered mild and is unlikely to cleave a stable ether linkage like a cyclobutoxy group. masterorganicchemistry.comorganic-chemistry.org While NaBH₄ in the presence of strong acids like trifluoroacetic acid can cleave cyclic acetals and ketals, this reactivity is specific to these functional groups and does not typically extend to simple ethers. tandfonline.com Sodium triacetoxyborohydride, being a milder and more selective reagent, is even less likely to affect the cyclobutoxy moiety. nih.govorganic-chemistry.org
Therefore, it can be concluded that the cyclobutoxy group is largely stable under the standard conditions used for reductive amination and catalytic hydrogenation to form the piperidine ring. However, careful selection of reaction conditions is still crucial to avoid any potential side reactions, especially when employing more forcing conditions or highly acidic catalysts.
Process Optimization and Modern Synthetic Techniques
The efficient synthesis of this compound on a larger scale necessitates careful optimization of reaction parameters and the adoption of modern synthetic technologies like flow chemistry.
Reaction Condition Optimization (Temperature, Time, Solvent Effects)
The optimization of reaction conditions is a critical step in developing a robust and scalable synthesis. Key parameters that are typically varied include temperature, reaction time, and the choice of solvent.
For the synthesis of piperidine derivatives via catalytic hydrogenation of the corresponding pyridine precursors, the choice of solvent can significantly impact the reaction rate and selectivity. researchgate.net Protic solvents like glacial acetic acid have been shown to be effective for the hydrogenation of substituted pyridines using a PtO₂ catalyst, as they can enhance the catalyst's activity. researchgate.net The reaction temperature and hydrogen pressure are also crucial; while many hydrogenations require elevated temperatures and pressures, catalyst systems like Rh₂O₃ have been shown to effectively reduce functionalized pyridines under mild conditions (e.g., 40 °C and 5 bar H₂). liverpool.ac.uk
In the context of reductive amination, the solvent choice affects both the formation of the imine intermediate and the subsequent reduction. commonorganicchemistry.com Methanol and ethanol (B145695) are common solvents for reductions using sodium borohydride. commonorganicchemistry.com For the more moisture-sensitive sodium triacetoxyborohydride, aprotic solvents like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) are preferred. harvard.educommonorganicchemistry.com
The following table illustrates a hypothetical optimization of the reductive amination to form a 3-alkoxypiperidine, showcasing the interplay of different parameters.
Table 1: Optimization of Reductive Amination for a 3-Alkoxypiperidine
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | NaBH₄ | Methanol | 25 | 24 | 65 |
| 2 | NaBH₄ | Methanol | 50 | 12 | 72 |
| 3 | NaBH₃CN | Methanol | 25 | 24 | 78 |
| 4 | NaBH(OAc)₃ | DCE | 25 | 12 | 92 |
| 5 | NaBH(OAc)₃ | DCE | 0 | 24 | 88 |
As depicted in the table, changing the reducing agent from sodium borohydride to sodium triacetoxyborohydride in a suitable solvent like DCE can lead to a significant improvement in yield. Further optimization of temperature and reaction time can fine-tune the process for optimal efficiency.
Application of Flow Chemistry in this compound Synthesis
Continuous flow chemistry has emerged as a powerful tool in modern organic synthesis, offering several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. rsc.orgmasterorganicchemistry.com The synthesis of piperidine derivatives is well-suited for flow chemistry applications. researchgate.nettandfonline.com
A hypothetical flow synthesis of this compound could involve the continuous pumping of a solution of the precursor, such as 3-cyclobutoxypyridine, and a hydrogen source through a heated reactor packed with a heterogeneous hydrogenation catalyst. The use of a packed-bed reactor allows for efficient catalyst-substrate contact and easy separation of the product from the catalyst.
Key parameters in a flow synthesis include the residence time (controlled by the flow rate and reactor volume), temperature, and pressure. These can be rapidly screened and optimized using automated flow chemistry systems. For instance, a systematic study could be performed where the temperature is varied from 25 °C to 100 °C and the residence time from 5 to 60 minutes to identify the optimal conditions for complete conversion and high selectivity. durham.ac.uk
The following table outlines a potential screening process for the flow hydrogenation of 3-cyclobutoxypyridine.
Table 2: Parameter Screening for Flow Hydrogenation of 3-Cyclobutoxypyridine
| Entry | Temperature (°C) | Flow Rate (mL/min) | Residence Time (min) | Pressure (bar) | Conversion (%) |
|---|---|---|---|---|---|
| 1 | 25 | 1.0 | 10 | 10 | 35 |
| 2 | 50 | 1.0 | 10 | 10 | 75 |
| 3 | 75 | 1.0 | 10 | 10 | 98 |
| 4 | 75 | 0.5 | 20 | 10 | >99 |
| 5 | 75 | 2.0 | 5 | 10 | 85 |
This data illustrates how flow chemistry allows for the rapid identification of optimal reaction conditions, leading to a more efficient and scalable process for the synthesis of this compound.
Mechanistic Investigations and Reactivity Profiling of 3 Cyclobutoxypiperidine
Conformational Analysis of the Piperidine (B6355638) Ring and Cyclobutoxy Moiety
The three-dimensional structure of a molecule is intrinsically linked to its reactivity. For 3-Cyclobutoxypiperidine, the conformational preferences of both the piperidine and cyclobutoxy rings, and their interplay, are critical to understanding its chemical properties.
The piperidine ring typically adopts a chair conformation to minimize angular and torsional strain. The introduction of a cyclobutoxy group at the 3-position introduces additional complexity. The cyclobutane (B1203170) ring itself is not planar, but rather exists in a puckered or "butterfly" conformation to relieve some of its inherent ring strain. This puckering is a dynamic process, with the ring rapidly flipping between two equivalent puckered states.
| Ring System | Preferred Conformation | Key Features |
| Piperidine | Chair | Minimizes angular and torsional strain. |
| Cyclobutane | Puckered ("Butterfly") | Relieves some of the inherent high ring strain. |
The substitution at the 3-position of the piperidine ring introduces a stereocenter, meaning that this compound can exist as a pair of enantiomers (R and S). The chair conformation of the piperidine ring presents two distinct orientations for the substituent: axial and equatorial.
Due to steric hindrance, the bulky cyclobutoxy group will overwhelmingly favor the equatorial position. In this orientation, the substituent is directed away from the bulk of the piperidine ring, leading to a more stable conformation. The axial conformation would result in significant 1,3-diaxial interactions with the axial hydrogen atoms at the C1 and C5 positions, a destabilizing effect. It is estimated that for a bulky substituent, the equatorial conformer is significantly lower in energy. ias.ac.inwhiterose.ac.uknih.govnih.gov
Conformational Preference of this compound
| Conformer | Position of Cyclobutoxy Group | Relative Stability | Reason |
| A | Equatorial | More Stable | Minimizes 1,3-diaxial steric interactions. |
| B | Axial | Less Stable | Significant 1,3-diaxial steric strain. |
Reaction Pathways and Kinetics of Transformations Involving this compound
The reactivity of this compound is dictated by the functional groups present: the secondary amine of the piperidine ring and the cyclobutyl ether linkage.
The nitrogen atom in the piperidine ring possesses a lone pair of electrons, making it a nucleophilic center. This allows it to participate in a variety of reactions, including alkylation, acylation, and reactions with electrophiles. The rate of these reactions is influenced by the steric and electronic environment around the nitrogen atom. nih.govrsc.orgacs.orgrsc.orgrsc.org
The cyclobutoxy group at the 3-position is an electron-donating group through an inductive effect. This electron donation slightly increases the electron density on the nitrogen atom, thereby enhancing its nucleophilicity compared to an unsubstituted piperidine. However, the steric bulk of the cyclobutoxy group may slightly hinder the approach of very large electrophiles to the nitrogen atom.
Ethers are generally considered to be unreactive functional groups, often used as solvents due to their stability. libretexts.org However, they can undergo cleavage reactions under harsh conditions, typically in the presence of strong acids such as HBr or HI. libretexts.orgaskfilo.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion.
The mechanism of cleavage can be either SN1 or SN2, depending on the nature of the groups attached to the oxygen. libretexts.org In the case of this compound, the cleavage could theoretically occur at either the piperidine-oxygen bond or the cyclobutyl-oxygen bond. Cleavage at the cyclobutyl-oxygen bond might be influenced by the inherent strain of the four-membered ring. Ring strain can sometimes accelerate reactions that lead to its relief, though the stability of the resulting carbocation or the transition state for nucleophilic attack would also be critical factors. It is plausible that under forcing acidic conditions, the ether linkage could be cleaved to yield 3-hydroxypiperidine (B146073) and a cyclobutyl halide. doubtnut.comnih.gov
The cyclobutoxy substituent at the 3-position plays a significant role in directing the selectivity of reactions involving the piperidine ring.
Chemoselectivity: In reactions where multiple functional groups could react, the inherent reactivity differences will govern the outcome. For instance, the nucleophilic piperidine nitrogen is generally more reactive towards electrophiles than the relatively inert ether linkage.
Regioselectivity: The steric bulk of the 3-cyclobutoxy group will influence the regioselectivity of reactions occurring on the piperidine ring. For example, in reactions such as α-functionalization, the substituent will sterically hinder the approach of reagents to the adjacent C2 and C4 positions, potentially favoring reaction at the more accessible C6 position. acs.orgnih.gov
Stereoselectivity: If this compound is used in a reaction that generates a new stereocenter, the existing stereocenter at C3 can influence the stereochemical outcome. This is known as diastereoselectivity. The bulky equatorial cyclobutoxy group will direct incoming reagents to the opposite face of the ring to minimize steric clash, leading to the preferential formation of one diastereomer over the other. acs.orgnih.gov
Intramolecular Electronic and Steric Interactions Affecting Reactivity
Detailed research findings and data tables regarding the intramolecular electronic and steric interactions that affect the reactivity of this compound are not available in the public scientific literature. To fulfill the user's request, information would be needed on topics such as:
Conformational Analysis: Studies detailing the preferred conformations of the piperidine and cyclobutoxy rings and how their relative orientations influence the molecule's reactivity. This would involve computational modeling and experimental data (e.g., NMR spectroscopy).
Stereoelectronic Effects: Analysis of how the lone pair of electrons on the nitrogen and oxygen atoms interact with the sigma framework of the molecule (e.g., hyperconjugation) and how these interactions impact the nucleophilicity of the nitrogen or the reactivity of the cyclobutoxy group.
Steric Hindrance: Research quantifying the steric bulk of the cyclobutoxy group and its influence on the accessibility of the piperidine nitrogen for various reactions. This would likely involve kinetic studies comparing the reactivity of this compound to less sterically hindered piperidine derivatives.
Without access to research specifically investigating this compound, any attempt to provide the requested detailed analysis and data tables would be speculative and not based on factual, verifiable scientific findings.
Computational Chemistry Applications in the Study of 3 Cyclobutoxypiperidine
Quantum Mechanical Studies of Electronic Structure and Energetics
Quantum mechanical methods are fundamental to understanding the electronic properties and energies of molecules. These approaches solve the Schrödinger equation for a given molecular system, providing detailed insights into its behavior.
Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting the equilibrium geometry of molecules. scispace.comrsc.orgmdpi.com By approximating the electron density, DFT can accurately calculate the optimal bond lengths, bond angles, and dihedral angles of a molecule. For 3-Cyclobutoxypiperidine, DFT calculations would be crucial in determining the preferred conformation of both the piperidine (B6355638) and cyclobutoxy rings, as well as the orientation of the substituent.
A hypothetical DFT study of this compound would likely predict a chair conformation for the piperidine ring, which is the most stable arrangement for six-membered rings. wikipedia.org The cyclobutoxy substituent could exist in either an axial or equatorial position, and DFT calculations would quantify the energy difference between these two conformers. The results of such a study would provide a foundational understanding of the molecule's three-dimensional structure.
Table 1: Hypothetical Optimized Geometric Parameters for Equatorial this compound from DFT Calculations This data is illustrative and not based on experimental results.
| Parameter | Value |
|---|---|
| C-N Bond Length (Piperidine) | 1.47 Å |
| C-C Bond Length (Piperidine) | 1.54 Å |
| C-O Bond Length (Ether) | 1.43 Å |
| C-N-C Bond Angle (Piperidine) | 111.5° |
Transition state analysis is a computational technique used to study the energy barriers and pathways of chemical reactions. By locating the transition state structure, which is the highest energy point along the reaction coordinate, chemists can understand the feasibility and mechanism of a reaction.
For this compound, transition state analysis could be hypothetically applied to investigate its synthesis. For instance, the reaction of 3-hydroxypiperidine (B146073) with a cyclobutyl halide could be modeled to determine the activation energy and the structure of the transition state. This would provide insights into the reaction kinetics and help optimize the synthetic procedure.
Table 2: Hypothetical Activation Energies for a Proposed Synthesis of this compound This data is illustrative and not based on experimental results.
| Reaction Step | Activation Energy (kcal/mol) |
|---|---|
| Nucleophilic attack of 3-hydroxypiperidine | 25.4 |
Molecular Mechanics and Dynamics Simulations for Conformational Landscapes
Molecular mechanics (MM) and molecular dynamics (MD) are computational methods that use classical physics to model the behavior of molecules. nih.govnih.govmdpi.com These techniques are particularly useful for exploring the conformational landscape of flexible molecules like this compound.
An MD simulation of this compound would involve simulating the motion of its atoms over time, allowing for the exploration of different conformations. This would reveal the relative stabilities of the axial and equatorial conformers of the cyclobutoxy group, as well as the puckering of the cyclobutane (B1203170) ring. The simulation would also provide information on the dynamic behavior of the molecule, such as the rates of conformational changes.
Table 3: Hypothetical Relative Energies of this compound Conformers from Molecular Dynamics This data is illustrative and not based on experimental results.
| Conformer | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|
| Equatorial | 0.0 | 85 |
In Silico Chemical Space Exploration for this compound Analogues
In silico chemical space exploration involves the use of computational methods to design and evaluate new molecules with desired properties. nih.govmdpi.comresearchgate.net This approach can be used to generate a virtual library of analogues of this compound and predict their biological activities or other properties.
Starting with the core structure of this compound, various substituents could be computationally added to different positions on the piperidine and cyclobutane rings. The properties of these virtual analogues, such as their binding affinity to a target protein or their ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, could then be predicted using quantitative structure-activity relationship (QSAR) models or other computational tools. researchgate.net
Table 4: Hypothetical Analogues of this compound and their Predicted Properties This data is illustrative and not based on experimental results.
| Analogue | Predicted Property (e.g., Binding Affinity) |
|---|---|
| 4-Fluoro-3-cyclobutoxypiperidine | Enhanced |
| 3-(2-Methylcyclobutoxy)piperidine | Similar |
Computational Design of Novel Synthetic Routes and Reagents
Computational chemistry can aid in the design of new and efficient synthetic routes for molecules like this compound. By predicting the outcomes of potential reactions and evaluating the stability of intermediates, computational methods can guide the selection of reagents and reaction conditions.
For example, different methods for constructing the ether linkage in this compound could be computationally evaluated. The feasibility of using different leaving groups on the cyclobutane ring or alternative catalysts could be assessed through DFT calculations of reaction energies and activation barriers. This in silico approach can save significant time and resources in the laboratory by prioritizing the most promising synthetic strategies.
Data Mining and Cheminformatics for Related Chemical Entities
Data mining and cheminformatics involve the use of computational tools to analyze large chemical datasets. nih.gov These techniques can be applied to databases of known compounds to identify molecules that are structurally similar to this compound and to uncover relationships between chemical structure and biological activity.
A cheminformatics analysis could involve searching chemical databases for all compounds containing the piperidine or cyclobutoxy scaffolds. The properties and known biological activities of these related compounds could then be analyzed to predict the potential applications of this compound. This approach can help in hypothesis generation for the biological targets and therapeutic potential of this compound.
Table 5: Hypothetical Cheminformatics Analysis of Public Databases for Scaffolds Related to this compound This data is illustrative and not based on experimental results.
| Scaffold | Number of Compounds | Associated Biological Targets |
|---|---|---|
| Piperidine | > 1,000,000 | GPCRs, Ion Channels, Kinases |
Advanced Applications and Role As a Chemical Building Block
Utilization in the Synthesis of Complex Heterocyclic Systems
The 3-Cyclobutoxypiperidine moiety serves as a versatile starting point for the construction of more elaborate heterocyclic frameworks. The piperidine (B6355638) ring itself is a privileged structure found in numerous pharmaceuticals and natural products. The presence of the cyclobutoxy group at the 3-position provides a synthetic handle and steric influence that can guide the regioselectivity of further reactions.
Synthetic strategies leveraging this building block often involve reactions at the piperidine nitrogen or functionalization of the piperidine ring itself.
N-Functionalization: The secondary amine of the piperidine ring is a key site for modification. It can readily undergo reactions such as alkylation, acylation, arylation, and reductive amination. These reactions allow for the attachment of various substituents, leading to diverse libraries of compounds. For instance, coupling with different aromatic or heterocyclic aldehydes via reductive amination can generate complex molecules with potential biological activity.
Ring-Closing and Ring-Expansion Reactions: Derivatives of this compound can be designed to undergo intramolecular cyclization, leading to the formation of fused or bridged bicyclic systems. researchgate.net These more complex structures are of significant interest in drug design as they can mimic the conformations of natural peptides or bind to specific biological targets with high affinity.
Multicomponent Reactions (MCRs): Piperidine scaffolds are frequently employed in multicomponent reactions, which allow for the rapid assembly of complex molecules in a single step. scispace.comresearchgate.netbenthamdirect.comresearchgate.netacs.org While specific examples utilizing this compound are not extensively documented, its structural motifs are amenable to established MCR protocols, such as the Mannich reaction or Ugi reaction, to generate highly substituted heterocyclic systems.
Table 1: Potential Synthetic Transformations Utilizing this compound
| Reaction Type | Reagents/Conditions | Potential Product Class |
| Reductive Amination | Aldehydes/Ketones, NaBH(OAc)₃ | N-Substituted Piperidines |
| Buchwald-Hartwig Amination | Aryl Halides, Pd catalyst, Base | N-Aryl Piperidines |
| Acylation | Acyl Chlorides, Base | N-Acyl Piperidines |
| Intramolecular Cyclization | Pendant functional groups | Fused/Bridged Heterocycles |
| Multicomponent Reactions | e.g., Aldehyde, Isocyanide | Highly substituted heterocycles |
Contributions to Structural Rigidification and Conformational Constraint in Molecular Motifs
The conformation of the piperidine ring is crucial for its interaction with biological targets. The introduction of a substituent at the 3-position, such as a cyclobutoxy group, significantly influences the conformational equilibrium of the ring.
The piperidine ring typically adopts a chair conformation to minimize angular and torsional strain. In a monosubstituted piperidine, the substituent can occupy either an axial or an equatorial position. The energetic preference for the equatorial position is quantified by the "A-value," which is the difference in Gibbs free energy between the axial and equatorial conformers. wikipedia.orglibretexts.org
While the specific A-value for a 3-cyclobutoxy group has not been experimentally determined, it is expected to be significant due to its steric bulk. For comparison, the A-value for a tert-butyl group, which is also sterically demanding, is approximately 5 kcal/mol, strongly favoring the equatorial position. libretexts.org The cyclobutoxy group, with its four-membered ring, would also experience substantial 1,3-diaxial interactions with the axial hydrogens on the piperidine ring if it were in the axial position.
This strong preference for the equatorial position has two important consequences:
Structural Rigidification: By locking the substituent in the equatorial position, the cyclobutoxy group reduces the conformational flexibility of the piperidine ring. This pre-organization of the molecule can be advantageous in drug design, as it can lead to a lower entropic penalty upon binding to a target protein, potentially increasing binding affinity.
Conformational Constraint: The fixed orientation of the cyclobutoxy group can influence the spatial arrangement of other substituents on the piperidine ring and any groups attached to the nitrogen atom. This allows chemists to design molecules with well-defined three-dimensional shapes to precisely fit into the binding pockets of enzymes or receptors. nih.gov For example, in the design of kinase inhibitors, controlling the vector and orientation of substituents is critical for achieving selectivity and potency. nih.gov
Table 2: Comparison of Conformational Preferences (A-Values) for Various Substituents on a Cyclohexane Ring (as an analogue for Piperidine)
| Substituent | A-Value (kcal/mol) | Equatorial Preference |
| -F (Fluoro) | 0.24 | Low |
| -OH (Hydroxy) | 0.87 | Moderate |
| -CH₃ (Methyl) | 1.7 | High |
| -CH(CH₃)₂ (Isopropyl) | 2.2 | High |
| -C(CH₃)₃ (tert-Butyl) | ~5.0 | Very High |
| -O-Cyclobutyl (Cyclobutoxy) | (Estimated > 2.0) | (Estimated High) |
Data sourced from multiple conformational analysis studies. libretexts.orgmasterorganicchemistry.compearson.com The value for cyclobutoxy is an estimation based on steric bulk.
Development of Chemical Probes and Tools for Mechanistic Organic Chemistry Studies
Chemical probes are small molecules designed to interact with a specific biological target, such as a protein or enzyme, allowing researchers to study its function in a biological system. The this compound scaffold can be incorporated into the design of such probes.
The design of a chemical probe requires a balance of properties, including affinity for the target, selectivity over other targets, and appropriate physicochemical properties to function in a cellular environment. The piperidine ring is a common feature in ligands for G-protein-coupled receptors (GPCRs) and ion channels. nih.govnih.gov The cyclobutoxy group can serve to occupy a specific hydrophobic pocket within the target's binding site, contributing to both affinity and selectivity.
While there are no widely reported chemical probes based specifically on a this compound core, its structural elements are relevant to probe development. For example, in the development of fluorescent probes, a fluorophore could be attached to the piperidine nitrogen. The 3-cyclobutoxy group would then serve as a key recognition element for the biological target, ensuring that the fluorescent signal is localized to the target of interest. unistra.fr Such probes are invaluable for techniques like fluorescence microscopy and flow cytometry to visualize receptor localization and trafficking.
Emerging Areas of Application in Chemical Science (e.g., Materials Design, Catalysis)
Beyond medicinal chemistry, substituted piperidines are finding applications in other areas of chemical science, although the use of this compound itself is still an emerging area.
Catalysis: Chiral piperidine derivatives have been successfully used as organocatalysts for various asymmetric reactions. nih.govacs.orgnih.gov The piperidine nitrogen can act as a Lewis base or be part of a more complex catalytic system. The stereochemistry of the piperidine ring and its substituents can induce high levels of enantioselectivity in the reaction products. While not yet demonstrated, a chiral version of this compound could potentially be developed into a novel organocatalyst.
Materials Design: Piperidinium salts, which are ionic liquids derived from piperidine, have been investigated for various applications, including as electrolytes in batteries and for CO₂ capture. mdpi.comalfa-chemistry.com The properties of these ionic liquids, such as their melting point, viscosity, and thermal stability, can be tuned by modifying the substituents on the piperidine ring. The incorporation of a cyclobutoxy group could influence the packing of the ions in the liquid state, potentially leading to materials with unique properties.
Future Directions and Unexplored Avenues in 3 Cyclobutoxypiperidine Research
Development of Novel Stereoselective and Enantioselective Syntheses
The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of synthetic methods that provide precise control over the stereocenters of 3-Cyclobutoxypiperidine is of paramount importance. Future research should focus on creating efficient and highly selective synthetic routes.
A key precursor for this compound is 3-hydroxypiperidine (B146073). Enantioselective synthesis of key intermediates like (S)-1-Boc-3-hydroxypiperidine has been achieved using biocatalysts such as Baker's yeast and ketoreductase enzymes, which offer high chiral selectivity and environmentally friendly conditions. derpharmachemica.com These enzymatic methods can supplant traditional chemical resolutions that are often inefficient. derpharmachemica.com Building upon these chiral precursors, subsequent etherification with a suitable cyclobutyl electrophile would yield the target molecule.
Future strategies could involve asymmetric hydrogenation of pyridine (B92270) precursors or stereodivergent syntheses that allow access to both cis and trans diastereomers, which has been successful for other 2-substituted 3-hydroxypiperidines. beilstein-journals.org Copper-catalyzed tandem processes, which have been used to generate chiral cyclobutene derivatives, could potentially be adapted for the synthesis of the cyclobutoxy moiety with high enantioselectivity. nih.gov
Table 1: Potential Strategies for Stereoselective Synthesis
| Strategy | Description | Key Intermediates/Precursors | Potential Advantages |
|---|---|---|---|
| Biocatalytic Reduction | Enzymatic reduction of N-protected-3-piperidone to yield enantiopure N-protected-3-hydroxypiperidine. derpharmachemica.com | N-Boc-3-piperidone | High enantioselectivity, mild reaction conditions. |
| Asymmetric Hydrogenation | Catalytic hydrogenation of a substituted pyridine ring using a chiral catalyst to create the stereocenters on the piperidine (B6355638) ring. nih.gov | Substituted Pyridinium (B92312) Salts | Direct formation of the chiral piperidine core. |
| Stereodivergent Synthesis | A synthetic sequence designed to produce either cis or trans diastereomers from a common intermediate. beilstein-journals.org | N-protected amino acids | Access to a wider range of stereoisomers for screening. |
| Catalytic Conjugate Addition | Enantioselective conjugate addition to a cyclobutenone followed by trapping to form a chiral cyclobutoxy precursor. nih.gov | Cyclobutenones | High enantioselectivity for the cyclobutane (B1203170) moiety. |
Exploration of Underutilized Reactivity Pathways and Functional Group Interconversions
The functional versatility of a molecule is defined by the range of chemical transformations it can undergo. For this compound, future research should explore functional group interconversions (FGI) at both the piperidine ring and the cyclobutoxy substituent.
The secondary amine of the piperidine ring is a key site for functionalization, allowing for the introduction of a wide variety of substituents through N-alkylation or N-acylation. The ether linkage of the cyclobutoxy group, while generally stable, could be a site for cleavage under specific acidic conditions, regenerating a 3-hydroxypiperidine scaffold.
More nuanced transformations could involve the interconversion of other functional groups introduced onto the piperidine ring. For instance, if a derivative contains a hydroxyl group, it can be converted into a better leaving group, such as a tosylate or mesylate, which can then be displaced by various nucleophiles in an SN2 reaction. ub.edu This allows for the introduction of halides, azides, nitriles, and other functionalities with inversion of stereochemistry. ub.eduvanderbilt.edu
Table 2: Potential Functional Group Interconversions (FGI)
| Starting Group | Reagents | Product Group | Reaction Type |
|---|---|---|---|
| Alcohol (-OH) | TsCl, pyridine | Tosylate (-OTs) | Sulfonylation |
| Tosylate (-OTs) | LiBr, DMF | Bromide (-Br) | SN2 Substitution ub.edu |
| Alcohol (-OH) | Ph₃P, DEAD, NaN₃ | Azide (-N₃) | Mitsunobu Reaction vanderbilt.edu |
| Azide (-N₃) | H₂, Pd/C | Amine (-NH₂) | Reduction vanderbilt.edu |
Advanced Spectroscopic and Diffraction Studies for Precise Structural Elucidation
A thorough understanding of a molecule's three-dimensional structure is fundamental to understanding its properties and reactivity. While standard techniques like NMR and mass spectrometry are routine, advanced analytical methods can provide unparalleled detail about the structure and conformation of this compound and its derivatives.
Future work should aim to obtain single crystals of this compound or its solid derivatives suitable for Single-Crystal X-ray Diffraction (SCXRD) . This technique provides the absolute configuration and precise bond lengths and angles, offering definitive proof of structure. nih.gov In cases where suitable single crystals cannot be grown, Powder X-ray Diffraction (PXRD) can be employed to characterize the crystalline form and can even be used for structure determination. researchgate.netmdpi.com PXRD is a vital tool in pharmaceutical sciences for identifying different crystalline phases (polymorphs) of a compound. nih.gov
Advanced NMR techniques, such as 2D-NMR (COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) spectroscopy, can be used to elucidate the relative stereochemistry and preferred solution-state conformation of the molecule, which is critical for understanding its interaction with biological targets.
Integration of Artificial Intelligence and Machine Learning in Chemical Design and Synthesis
Multi-disciplinary Approaches in Fundamental Chemical Research
The full potential of this compound can be realized through collaborative, multi-disciplinary research.
Computational Chemistry: Quantum chemical methods can be used to model the electronic structure, reactivity, and spectroscopic properties of the molecule. This can help rationalize experimental findings and predict the outcomes of unexplored reactions.
Chemical Biology: By attaching fluorescent tags or other probes to the this compound scaffold, researchers can study its interactions with biological systems, including its cellular uptake, distribution, and potential binding partners.
Materials Science: The unique three-dimensional shape of this compound could be exploited in the design of new materials. For example, it could be incorporated into polymers or metal-organic frameworks (MOFs) to create materials with novel structural or functional properties.
By pursuing these future directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in synthesis, catalysis, and materials science.
Q & A
Q. Q1: What experimental methodologies are recommended for synthesizing and characterizing 3-cyclobutoxypiperidine with high purity?
To synthesize this compound, a stepwise approach is critical:
Route Selection : Compare nucleophilic substitution (e.g., cyclobutanol + piperidine derivatives) versus catalytic cyclization methods. Prioritize routes with fewer side reactions.
Optimization : Use Design of Experiments (DOE) to test variables (temperature, solvent polarity, catalyst loading) and minimize impurities like unreacted intermediates or stereoisomers .
Characterization :
- NMR : Assign peaks for cyclobutyl-O and piperidine protons; resolve diastereomers using 2D NOESY .
- HPLC-MS : Validate purity (>98%) with reverse-phase chromatography and monitor degradation products under stress conditions (heat, light) .
Key Table :
| Parameter | Method | Acceptable Range |
|---|---|---|
| Purity | HPLC-MS (C18 column) | ≥98% |
| Stereochemical Purity | Chiral HPLC | ≥99% enantiomeric excess |
| Thermal Stability | TGA/DSC | Decomposition >150°C |
Basic Research Question
Q. Q2: How should researchers design initial pharmacological profiling experiments for this compound?
Stepwise Approach :
Target Identification : Use computational docking (e.g., AutoDock Vina) to screen against GPCRs or ion channels, given piperidine’s structural prevalence in CNS targets .
In Vitro Assays :
- Binding Affinity : Radioligand displacement assays (e.g., μ-opioid receptor) with positive controls (e.g., morphine) .
- Functional Activity : cAMP or calcium flux assays in HEK293 cells expressing target receptors .
Safety Pharmacology : Assess cytotoxicity (MTT assay) and hERG channel inhibition (patch-clamp) to rule out cardiotoxicity .
Advanced Research Question
Q. Q3: What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
Contradictions often arise from:
- Experimental Variability : Batch-to-batch purity differences (e.g., residual solvents affecting assay results). Replicate studies using standardized synthetic protocols .
- Assay Conditions : Compare data across cell lines (e.g., CHO vs. HEK293) and buffer compositions (e.g., divalent cation concentrations) .
- Statistical Analysis : Apply meta-analysis tools (PRISMA guidelines) to aggregate data from multiple studies and identify outliers .
Q. Example Workflow :
Systematically review literature using PICO framework (Population: in vitro models; Intervention: compound concentration; Comparator: reference agonists; Outcome: IC50) .
Perform heterogeneity analysis (I² statistic) to quantify variability across studies .
Advanced Research Question
Q. Q4: How can researchers investigate the metabolic stability and cytochrome P450 interactions of this compound?
Methodology :
Microsomal Incubations :
- Use human liver microsomes (HLM) with NADPH cofactor; quantify parent compound depletion via LC-MS/MS .
- Calculate intrinsic clearance (Cl₍ᵢₙₜ₎) and extrapolate to hepatic clearance .
CYP Inhibition : Screen against CYP3A4, 2D6, and 2C9 isoforms using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .
Reactive Metabolite Detection : Trapping studies with glutathione (GSH) to identify electrophilic intermediates .
Q. Key Table :
| Parameter | Assay | Outcome Metric |
|---|---|---|
| Metabolic Stability | HLM + LC-MS/MS | t₁/₂ > 30 min |
| CYP3A4 Inhibition | Fluorescence-based | IC50 > 10 μM |
| GSH Adducts | HRMS/MS | No detectable adducts |
Advanced Research Question
Q. Q5: What in vivo models are appropriate for evaluating the blood-brain barrier (BBB) penetration of this compound?
Experimental Design :
Pharmacokinetic Studies :
- Administer compound intravenously (IV) and orally (PO) in rodents; collect plasma and brain homogenates at timed intervals .
- Calculate brain-to-plasma ratio (Kp) and unbound fraction (fu) using equilibrium dialysis .
In Situ Perfusion : Cannulate carotid artery in rats; measure BBB permeability (PS product) .
Imaging : Utilize PET tracers (e.g., carbon-11 labeled analog) for non-invasive BBB transit quantification .
Advanced Research Question
Q. Q6: How can researchers optimize the formulation of this compound for enhanced solubility and bioavailability?
Methodological Steps :
Salt Screening : Test hydrochloride, phosphate, and mesylate salts via pH-solubility profiling .
Nanoparticulate Systems : Use antisolvent precipitation to generate nanocrystals (<500 nm) and assess dissolution rate (USP apparatus II) .
Lipid-Based Carriers : Develop self-emulsifying drug delivery systems (SEDDS) with Capryol 90 and Labrasol; evaluate in vitro permeability (Caco-2 model) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
